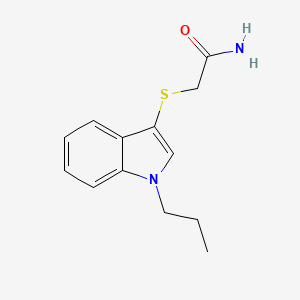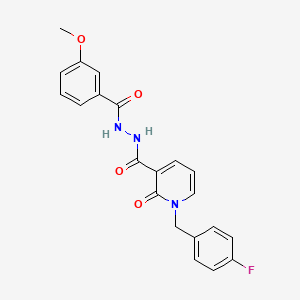
2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-propyl-1H-indol-3-yl)thio)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the thioacetamide group adds to its chemical versatility and potential biological activity.
Mécanisme D'action
Target of Action
The primary targets of 2-((1-propyl-1H-indol-3-yl)thio)acetamide are the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a key target for antiviral drugs .
Mode of Action
This compound interacts with its targets by inhibiting the function of RdRp, which results in the inhibition of viral replication . This interaction disrupts the life cycle of the virus, preventing it from multiplying and spreading .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in viral replication. By inhibiting RdRp, the compound disrupts the synthesis of viral RNA, a critical step in the replication of RSV and influenza A virus . This disruption leads to a decrease in viral load and potentially the alleviation of symptoms.
Pharmacokinetics
The compound’s ability to inhibit viral replication at sub-micromolar ec50 values suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of viral RNA synthesis and a subsequent decrease in viral replication . This can lead to a reduction in viral load and potentially contribute to the recovery of infected individuals.
Analyse Biochimique
Cellular Effects
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-propyl-1H-indole-3-thiol with acetamide. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or nitrating mixtures (nitric acid and sulfuric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-((1-propyl-1H-indol-3-yl)thio)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of indole derivatives.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparaison Avec Des Composés Similaires
2-((1H-indol-3-yl)thio)acetamide: Lacks the propyl group, which may affect its biological activity and chemical properties.
N-phenyl-2-((1H-indol-3-yl)thio)acetamide: Contains a phenyl group instead of a propyl group, potentially altering its interaction with molecular targets.
Uniqueness: 2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the propyl group, which can influence its lipophilicity, bioavailability, and overall biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
IUPAC Name |
2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-7-15-8-12(17-9-13(14)16)10-5-3-4-6-11(10)15/h3-6,8H,2,7,9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKYDSYQXZFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2601483.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one](/img/structure/B2601485.png)
![2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2601488.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid](/img/structure/B2601491.png)
![4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2601492.png)




![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2601502.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide](/img/structure/B2601503.png)

